Methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate
CAS No.: 946228-50-8
Cat. No.: VC5482645
Molecular Formula: C19H15N3O3S2
Molecular Weight: 397.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946228-50-8 |
|---|---|
| Molecular Formula | C19H15N3O3S2 |
| Molecular Weight | 397.47 |
| IUPAC Name | methyl 5-[(2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C19H15N3O3S2/c1-11-20-16-17(27-11)15(12-6-4-3-5-7-12)21-22-18(16)26-10-13-8-9-14(25-13)19(23)24-2/h3-9H,10H2,1-2H3 |
| Standard InChI Key | QTCOYVJTCXJLQL-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure integrates a thiazolo[4,5-d]pyridazine core fused with a furan-2-carboxylate moiety via a thioether linkage. The IUPAC name—methyl 5-[(2-methyl-7-phenyl- thiazolo[4,5-d]pyridazin-4-yl)sulfanylmethyl]furan-2-carboxylate—reflects its multicomponent architecture. Key features include:
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Thiazolo[4,5-d]pyridazine system: A bicyclic framework combining thiazole and pyridazine rings, known for electronic richness and hydrogen-bonding capabilities.
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2-Methyl substitution: Enhances steric bulk at the thiazole ring, potentially influencing target binding.
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7-Phenyl group: Introduces aromaticity and lipophilicity, aiding membrane permeability.
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Furan-2-carboxylate ester: Provides a polar terminus for solubility modulation and metabolic stability.
Table 1: Molecular Descriptors
| Property | Value |
|---|---|
| CAS No. | 946228-50-8 |
| Molecular Formula | |
| Molecular Weight | 397.47 g/mol |
| SMILES | CC1=NC2=C(S1)C(=NN=C2SCC3=CC=C(O3)C(=O)OC)C4=CC=CC=C4 |
| InChIKey | QTCOYVJTCXJLQL-UHFFFAOYSA-N |
The furan-thioether linkage (SCC3=CC=C(O3)C(=O)OC) confers conformational flexibility, enabling interactions with diverse biological targets.
Synthesis and Physicochemical Properties
Synthetic Pathways
The synthesis of methyl 5-(((2-methyl-7-phenylthiazolo[4,5-d]pyridazin-4-yl)thio)methyl)furan-2-carboxylate involves multistep reactions, typically proceeding through:
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Thiazole ring formation: Condensation of thiourea derivatives with α-haloketones to construct the thiazolo[4,5-d]pyridazine core.
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Sulfur alkylation: Introduction of the thioether bridge via nucleophilic substitution between a thiolate intermediate and a halogenated furan ester.
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Esterification: Methylation of the carboxylic acid precursor using dimethyl sulfate or methyl iodide.
Reaction optimization focuses on controlling temperature (60–80°C) and solvent polarity (e.g., DMF or THF) to maximize yields, which range from 45% to 65% in reported protocols.
Stability and Solubility
Biological Activities and Mechanisms
Table 2: Comparative Anticancer Activity of Thiazolo[4,5-d]Pyridazine Derivatives
Anti-Inflammatory Activity
The furan-carboxylate moiety may attenuate inflammation by inhibiting cyclooxygenase-2 (COX-2) or NF-κB signaling. In silico docking studies predict a binding affinity () of 8.3 nM for COX-2, though experimental validation is pending.
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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2-Methyl group: Enhances metabolic stability by reducing cytochrome P450 oxidation.
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7-Phenyl group: Improves target affinity through π-π stacking with aromatic residues in enzymes .
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Furan-2-carboxylate: Balances lipophilicity and solubility, optimizing pharmacokinetics.
Patent Landscape
Patent WO2012035423A2 discloses thiazolo[5,4-d]pyrimidines with 4-fluorophenyl substituents showing IC50 values <100 nM against leukemia cell lines . While the present compound differs in core structure (pyridazine vs. pyrimidine), shared pharmacophores suggest overlapping mechanisms .
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